Tripropionato de Betametasona

Descripción general

Descripción

Betamethasone Tripropionate is a synthetic glucocorticoid, a derivative of betamethasone. It is primarily used for its potent anti-inflammatory and immunosuppressive properties. This compound is commonly utilized in topical formulations to treat various skin conditions, including psoriasis and dermatitis .

Aplicaciones Científicas De Investigación

Betamethasone Tripropionate has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in analytical studies and for the synthesis of other glucocorticoid derivatives.

Biology: Investigated for its effects on cellular processes, including inflammation and immune response.

Medicine: Widely used in the treatment of inflammatory skin conditions. Research is ongoing to explore its potential in treating other inflammatory diseases.

Industry: Utilized in the formulation of topical creams, ointments, and gels for dermatological applications

Mecanismo De Acción

Target of Action

Betamethasone Tripropionate, also known as Betamethasone 11,17,21-Tripropionate, is a synthetic fluorinated corticosteroid . It primarily targets glucocorticoid receptors . These receptors play a crucial role in the regulation of the immune response and inflammation .

Mode of Action

Betamethasone Tripropionate acts as an agonist of the glucocorticoid receptor . Upon binding to these receptors, it controls the rate of protein synthesis, depresses the migration of polymorphonuclear leukocytes and fibroblasts, and reverses capillary permeability . This leads to lysosomal stabilization at the cellular level, which helps prevent or control inflammation .

Biochemical Pathways

Betamethasone Tripropionate affects several biochemical pathways. It inhibits phospholipase A2, leading to decreased formation of arachidonic acid derivatives . It also suppresses the formation, release, and activity of endogenous chemical mediators of inflammation (kinins, histamine, liposomal enzymes, prostaglandins) through the induction of phospholipase A2 inhibitory proteins (lipocortins) and sequential inhibition of the release of arachidonic acid .

Pharmacokinetics

The systemic absorption of Betamethasone Tripropionate is rapid following intra-articular administration . After intramuscular administration, peak plasma concentrations are reached within 1 hour . The drug is metabolized in the liver via the CYP3A4 enzyme . Less than 5% of the drug is excreted unchanged in the urine . The elimination half-life is approximately 6.5 hours .

Result of Action

It has potent glucocorticoid activity and negligible mineralocorticoid activity . This leads to a decrease in vasodilation and permeability of capillaries, as well as a decrease in leukocyte migration .

Action Environment

The extent of systemic absorption of Betamethasone Tripropionate is influenced by several factors, including the integrity of the skin (intact vs abraded), the formulation of the drug, the age of the patient, the duration of use, and the use of occlusive dressings . The environment in which the drug is administered can therefore significantly influence its action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

Betamethasone Tripropionate, like other corticosteroids, interacts with glucocorticoid receptors in the cytoplasm of cells . Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the transcription of target genes . This interaction influences the production of proteins involved in inflammatory responses, immune responses, and various metabolic processes .

Cellular Effects

Betamethasone Tripropionate exerts its effects on various types of cells, primarily immune and skin cells . It can suppress the proliferation of keratinocytes, which play a role in conditions such as psoriasis . Additionally, it can modulate the function of immune cells, reducing the release of inflammatory mediators and thereby alleviating inflammation .

Molecular Mechanism

The molecular mechanism of action of Betamethasone Tripropionate involves binding to the glucocorticoid receptor, leading to changes in gene expression . This binding inhibits the transcription of pro-inflammatory genes, while promoting the transcription of anti-inflammatory genes . This results in a decrease in the production of inflammatory mediators and an increase in the production of anti-inflammatory proteins .

Temporal Effects in Laboratory Settings

The effects of Betamethasone Tripropionate can change over time in laboratory settings. For instance, its anti-inflammatory effects can be observed shortly after administration, but its immunosuppressive effects may take longer to manifest .

Dosage Effects in Animal Models

In animal models, the effects of Betamethasone Tripropionate can vary with different dosages . Lower doses can effectively reduce inflammation, while higher doses may lead to more pronounced immunosuppression . High doses can also lead to adverse effects, such as suppression of the hypothalamic-pituitary-adrenal axis .

Metabolic Pathways

Betamethasone Tripropionate is metabolized in the liver, where it undergoes various transformations, including oxidation of the 11β-hydroxyl group, hydroxylation at the 6β-position, reduction of the carbonyl group at C-20, and removal of the side chain to give 17-oxosteroids .

Transport and Distribution

Betamethasone Tripropionate is distributed throughout the body after administration . It can cross cell membranes to interact with intracellular glucocorticoid receptors . The distribution of Betamethasone Tripropionate can be influenced by various factors, including its formulation and the presence of transport proteins .

Subcellular Localization

Once inside the cell, Betamethasone Tripropionate primarily localizes to the cytoplasm, where it binds to glucocorticoid receptors . Upon binding, the receptor-ligand complex translocates to the nucleus, influencing gene transcription . This subcellular localization is crucial for the anti-inflammatory and immunosuppressive effects of Betamethasone Tripropionate .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Betamethasone Tripropionate involves multiple steps, starting from betamethasone. The process typically includes esterification reactions where betamethasone is reacted with propionic anhydride in the presence of a catalyst to form the tripropionate ester .

Industrial Production Methods: Industrial production of Betamethasone Tripropionate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as wet milling and freeze-drying are employed to produce nanosuspensions of the compound, enhancing its stability and bioavailability .

Análisis De Reacciones Químicas

Types of Reactions: Betamethasone Tripropionate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of ketones and carboxylic acids.

Reduction: Reduction reactions can convert ketones to alcohols.

Substitution: Ester groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving strong acids or bases, depending on the desired substitution.

Major Products: The major products formed from these reactions include various derivatives of betamethasone, each with distinct pharmacological properties .

Comparación Con Compuestos Similares

- Betamethasone Dipropionate

- Betamethasone Valerate

- Dexamethasone

- Hydrocortisone

Comparison: Betamethasone Tripropionate is unique due to its tripropionate ester groups, which enhance its lipophilicity and skin penetration. Compared to Betamethasone Dipropionate, it has a higher molecular weight and different pharmacokinetic properties. Dexamethasone and Hydrocortisone, while similar in their glucocorticoid activity, differ in their potency and duration of action .

Propiedades

IUPAC Name |

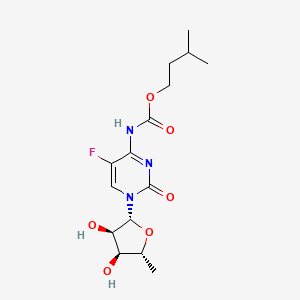

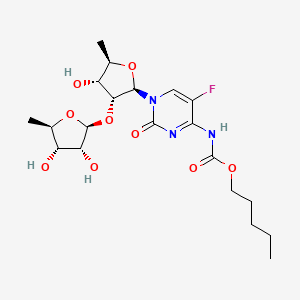

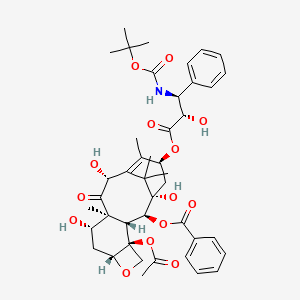

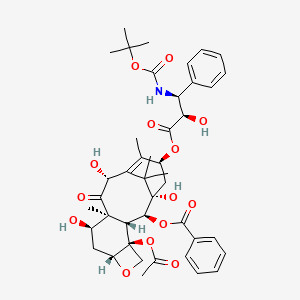

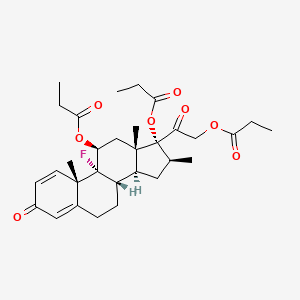

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-10,13,16-trimethyl-3-oxo-11,17-di(propanoyloxy)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41FO8/c1-7-25(35)38-17-23(34)31(40-27(37)9-3)18(4)14-22-21-11-10-19-15-20(33)12-13-28(19,5)30(21,32)24(16-29(22,31)6)39-26(36)8-2/h12-13,15,18,21-22,24H,7-11,14,16-17H2,1-6H3/t18-,21-,22-,24-,28-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHBGLRGUXAGHT-DGBYXFBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)OC(=O)CC)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)OC(=O)CC)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41FO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90737999 | |

| Record name | (11beta,16beta)-9-Fluoro-16-methyl-3,20-dioxopregna-1,4-diene-11,17,21-triyl tripropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186048-33-8 | |

| Record name | Betamethasone 11,17,21-tripropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186048338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11beta,16beta)-9-Fluoro-16-methyl-3,20-dioxopregna-1,4-diene-11,17,21-triyl tripropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETAMETHASONE 11,17,21-TRIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE608TNS5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

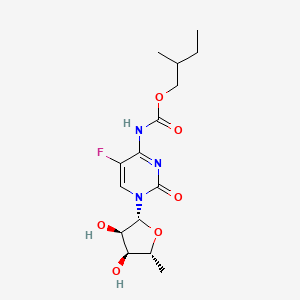

![pentyl N-[1-[(3aS,4R,6R)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B601171.png)